Batimastat sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

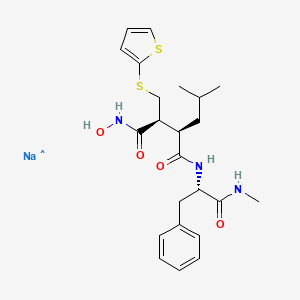

C23H31N3NaO4S2 |

|---|---|

Molecular Weight |

500.6 g/mol |

InChI |

InChI=1S/C23H31N3O4S2.Na/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16;/h4-11,15,17-19,30H,12-14H2,1-3H3,(H,24,29)(H,25,27)(H,26,28);/t17-,18+,19+;/m1./s1 |

InChI Key |

UBLUDVOPXOONHM-WXLIBGKBSA-N |

Isomeric SMILES |

CC(C)C[C@H]([C@H](CSC1=CC=CS1)C(=O)NO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC.[Na] |

Canonical SMILES |

CC(C)CC(C(CSC1=CC=CS1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

Batimastat: A Comprehensive Technical Guide to its Matrix Metalloproteinase Inhibitory Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batimastat (BB-94) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2][3][4][5][6] Due to their significant role in tissue remodeling, MMPs are implicated in a variety of physiological and pathological processes, including wound healing, angiogenesis, and tumor invasion and metastasis.[7] Batimastat, a synthetic peptidomimetic hydroxamate, functions by chelating the zinc ion within the active site of MMPs, thereby reversibly inhibiting their enzymatic activity.[6] This technical guide provides a detailed overview of the IC50 values of Batimastat for various MMPs, a representative experimental protocol for determining these values, and an exploration of the signaling pathways influenced by its inhibitory action.

Data Presentation: Batimastat IC50 Values

The inhibitory potency of Batimastat has been quantified against a range of MMPs. The half-maximal inhibitory concentration (IC50) values, collated from multiple sources, are summarized in the table below for easy comparison. This data highlights the broad-spectrum, yet differential, inhibitory activity of Batimastat.

| Matrix Metalloproteinase (MMP) | IC50 (nM) | References |

| MMP-1 (Interstitial Collagenase) | 3 | [2][3][4][5][8][9] |

| MMP-2 (Gelatinase A) | 4 | [2][3][4][5][8][9] |

| MMP-3 (Stromelysin 1) | 20 | [2][3][4][5][8][9] |

| MMP-7 (Matrilysin) | 6 | [2][3][4][5][8][9][10] |

| MMP-8 (Neutrophil Collagenase) | 10 | [2] |

| MMP-9 (Gelatinase B) | 4 | [2][3][4][5][8][9] |

Experimental Protocols: Determination of IC50 Values

While specific, detailed experimental protocols for generating the exact IC50 values listed above are not exhaustively available in the public domain, a representative methodology based on commonly used fluorogenic substrate assays is outlined below. This protocol provides a framework for researchers to design and conduct experiments to determine the inhibitory potential of compounds like Batimastat against various MMPs.

Objective: To determine the IC50 value of Batimastat for a specific Matrix Metalloproteinase (MMP) using a fluorogenic peptide substrate assay.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, etc.)

-

Fluorogenic MMP substrate (specific for the MMP being tested)

-

Batimastat (BB-94)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35)

-

Dimethyl sulfoxide (DMSO) for dissolving Batimastat

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Reconstitute the recombinant MMP enzyme in assay buffer to the desired stock concentration.

-

Dissolve the fluorogenic MMP substrate in DMSO to create a stock solution. Further dilute in assay buffer to the working concentration (typically at or near the Km value for the specific enzyme).

-

Prepare a stock solution of Batimastat in DMSO. Create a series of dilutions of Batimastat in assay buffer to cover a range of concentrations (e.g., from 0.1 nM to 1 µM).

-

-

Enzyme Activation (if necessary):

-

Some MMPs are produced as inactive zymogens (pro-MMPs) and require activation. This is often achieved by incubation with p-aminophenylmercuric acetate (APMA) at 37°C for a specified time, followed by inhibition of APMA. Follow the manufacturer's instructions for the specific MMP.

-

-

Assay Protocol:

-

Add a fixed volume of the diluted MMP enzyme to each well of the 96-well plate.

-

Add varying concentrations of the Batimastat dilutions to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at 37°C for a defined period (e.g., 30 minutes) to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the specific fluorogenic substrate. Record fluorescence intensity at regular intervals for a set duration (e.g., 60 minutes).

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each Batimastat concentration.

-

Plot the percentage of MMP inhibition versus the logarithm of the Batimastat concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Batimastat that inhibits 50% of the MMP activity.

-

Mandatory Visualizations

Experimental Workflow for IC50 Determination

Caption: Workflow for determining Batimastat's IC50 against MMPs.

Signaling Pathways Influenced by Batimastat

The inhibition of MMPs by Batimastat can have downstream effects on intracellular signaling pathways that regulate cell proliferation, survival, and migration. Notably, MMP activity is linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascades.[1][11] While the precise molecular connections for each MMP are complex and context-dependent, a generalized schematic of this relationship is presented below.

Caption: Batimastat's inhibition of MMPs affects key signaling pathways.

Conclusion

Batimastat is a well-characterized, potent, and broad-spectrum inhibitor of several matrix metalloproteinases. The compiled IC50 data underscores its efficacy against key MMPs involved in various disease processes. The provided representative experimental protocol offers a solid foundation for researchers to conduct their own inhibitory studies. Furthermore, understanding the interplay between MMP inhibition by Batimastat and critical signaling pathways like MAPK and PI3K/Akt is essential for elucidating its mechanism of action and for the development of novel therapeutic strategies targeting MMP-driven pathologies. This guide serves as a valuable technical resource for professionals in the fields of cancer biology, pharmacology, and drug discovery.

References

- 1. Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]

- 6. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. estudogeral.uc.pt [estudogeral.uc.pt]

An In-depth Technical Guide to the Pharmacological Properties of Batimastat Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batimastat (BB-94) is a potent, broad-spectrum synthetic inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1][2] Its hydroxamate structure allows it to chelate the zinc ion within the active site of MMPs, thereby blocking their enzymatic activity.[1] This inhibitory action confers upon Batimastat significant anti-neoplastic, anti-angiogenic, and anti-inflammatory properties, which have been extensively investigated in preclinical and clinical studies.[3][4] This technical guide provides a comprehensive overview of the pharmacological properties of Batimastat sodium salt, including its mechanism of action, inhibitory activity, effects on key signaling pathways, and relevant experimental protocols.

Mechanism of Action

Batimastat functions as a competitive, reversible inhibitor of a wide range of MMPs.[5] Structurally, it is a collagen peptidomimetic with a hydroxamic acid moiety that chelates the catalytic zinc ion in the active site of MMPs. This binding prevents the MMPs from degrading their natural substrates within the extracellular matrix. By inhibiting MMPs, Batimastat interferes with critical pathological processes such as tumor invasion, metastasis, and angiogenesis.[6][7]

The inhibition of MMPs by Batimastat has downstream effects on intracellular signaling pathways that regulate cell proliferation, survival, and migration. Notably, Batimastat has been shown to modulate the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and Phosphoinositide 3-kinase (PI3K)/AKT signaling cascades.[8]

digraph "Batimastat_Mechanism_of_Action" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

edge [arrowhead=normal, penwidth=1.5];

// Nodes

Batimastat [label="Batimastat\n(BB-94)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

MMPs [label="Matrix Metalloproteinases\n(MMPs)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

ECM [label="Extracellular Matrix\n(ECM) Degradation", fillcolor="#FBBC05", fontcolor="#202124"];

CellProcesses [label="Tumor Invasion,\nMetastasis,\nAngiogenesis", fillcolor="#F1F3F4", fontcolor="#202124"];

Signaling [label="Downstream Signaling\n(e.g., MAPK/ERK, PI3K/AKT)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Batimastat -> MMPs [label="Inhibits", fontcolor="#5F6368"];

MMPs -> ECM [label="Promotes", fontcolor="#5F6368"];

ECM -> CellProcesses [label="Leads to", fontcolor="#5F6368"];

MMPs -> Signaling [label="Modulates", fontcolor="#5F6368"];

}

Caption: Batimastat's influence on signaling pathways.

Experimental Protocols

MMP Inhibition Assay (Fluorogenic Substrate)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of Batimastat against a specific MMP using a fluorogenic substrate.

-

Reagents and Materials:

-

Recombinant active human MMP enzyme

-

Fluorogenic MMP substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound

-

96-well black microplate

-

Fluorescence microplate reader

-

Procedure:

-

Prepare a stock solution of Batimastat in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of the Batimastat stock solution in assay buffer to create a range of inhibitor concentrations.

-

In the 96-well plate, add the diluted Batimastat solutions to the respective wells. Include wells for a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

-

Add the recombinant MMP enzyme to all wells except the negative control.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

-

Immediately measure the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the specific substrate.

-

Calculate the rate of substrate cleavage for each concentration of Batimastat.

-

Plot the reaction rates against the inhibitor concentrations and determine the IC50 value.

Cell Invasion Assay (Boyden Chamber)

This protocol describes a cell invasion assay to assess the effect of Batimastat on the invasive potential of cancer cells.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Boyden chamber inserts (e.g., 8 µm pore size)

-

Matrigel or other basement membrane matrix

-

Cell culture medium (serum-free and serum-containing)

-

This compound

-

24-well plates

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol and crystal violet)

-

Microscope

-

Procedure:

-

Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

-

Culture the cancer cells to sub-confluency and then serum-starve them for 24 hours.

-

Harvest the cells and resuspend them in serum-free medium containing different concentrations of Batimastat or vehicle control.

-

Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Fill the lower chamber of the 24-well plate with serum-containing medium as a chemoattractant.

-

Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Count the number of stained cells in several microscopic fields to quantify cell invasion.

-

Compare the number of invading cells in the Batimastat-treated groups to the control group.

```dot

digraph "Experimental_Workflow_Invasion_Assay" {

graph [rankdir="TB", splines=ortho, nodesep=0.3];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

edge [arrowhead=normal, penwidth=1.5];

// Nodes

Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

Coat [label="Coat Transwell Insert\nwith Matrigel", fillcolor="#F1F3F4", fontcolor="#202124"];

Seed [label="Seed Cells with Batimastat\n(Upper Chamber)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Chemoattractant [label="Add Chemoattractant\n(Lower Chamber)", fillcolor="#FBBC05", fontcolor="#202124"];

Incubate [label="Incubate (24-48h)", fillcolor="#F1F3F4", fontcolor="#202124"];

Remove [label="Remove Non-invading Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"];

FixStain [label="Fix and Stain\nInvading Cells", fillcolor="#34A853", fontcolor="#FFFFFF"];

Quantify [label="Quantify Invasion", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges

Start -> Coat;

Coat -> Seed;

Seed -> Chemoattractant;

Chemoattractant -> Incubate;

Incubate -> Remove;

Remove -> FixStain;

FixStain -> Quantify;

Quantify -> End;

}

References

- 1. The synthetic metalloproteinase inhibitor batimastat suppresses injury-induced phosphorylation of MAP kinase ERK1/ERK2 and phenotypic modification of arterial smooth muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Batimastat - Wikipedia [en.wikipedia.org]

- 3. apexbt.com [apexbt.com]

- 4. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

Literature review on Batimastat sodium salt in cancer research

Batimastat Sodium Salt in Cancer Research: A Technical Guide

Batimastat (BB-94) is a pioneering synthetic, broad-spectrum matrix metalloproteinase (MMP) inhibitor that has been extensively studied for its potential as an anti-cancer agent.[1][2][3][4] As a member of the collagen peptidomimetic and hydroxamate inhibitor class, its primary mechanism of action involves the potent inhibition of MMPs, a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1][3][5] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, summarizing the key findings, experimental protocols, and signaling pathways associated with Batimastat in the context of cancer research.

Mechanism of Action

Batimastat functions as a potent, broad-spectrum MMP inhibitor.[6][7] Its chemical structure features a collagen-mimicking hydroxamate group that chelates the zinc ion located at the active site of MMPs, thereby blocking their enzymatic activity.[3][5][8] This inhibition prevents the degradation of the ECM, a critical process in tumor invasion, metastasis, and angiogenesis.[3][8][9]

The inhibition of MMPs by Batimastat has been shown to interfere with several cancer-related signaling pathways, including the MAPK and PI3K pathways.[1][2] By preventing the cleavage of substrate molecules, Batimastat can indirectly influence cellular signaling cascades that are dependent on MMP activity.[1] For instance, in some hematological cancer cell lines, Batimastat has been observed to promote apoptosis through the activation of caspases and the ERK1/2 pathway, while a decrease in AKT pathway activation was also noted.[1]

Quantitative Data

The efficacy of Batimastat has been quantified in numerous preclinical studies, both in terms of its direct inhibitory effect on MMPs and its broader anti-cancer activities in various cell lines and animal models.

Table 1: Inhibitory Concentration (IC50) of Batimastat against various MMPs

| MMP Target | IC50 (nM) | Reference |

| MMP-1 (Collagenase-1) | 3 | [4][6][7][10] |

| MMP-2 (Gelatinase A) | 4 | [4][6][7][10] |

| MMP-3 (Stromelysin-1) | 20 | [4][6][7][10] |

| MMP-7 (Matrilysin) | 6 | [4][6][7][10] |

| MMP-8 (Collagenase-2) | 10 | [7][10][11] |

| MMP-9 (Gelatinase B) | 4 | [4][6][7][10] |

Table 2: Cytotoxicity of Batimastat in Hematological Cancer Cell Lines (48h exposure)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NB-4 | Acute Myeloid Leukemia (AML) | 7.9 ± 1.6 | [2] |

| HL-60 | Acute Myeloid Leukemia (AML) | 9.8 ± 3.9 | [2] |

| F36-P | Myelodysplastic Neoplasm (MDS) | 12.1 ± 1.2 | [2] |

| H929 | Multiple Myeloma (MM) | 18.0 ± 1.6 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in Batimastat research.

In Vitro Cell Viability and Apoptosis Assays

-

Objective: To determine the cytotoxic and pro-apoptotic effects of Batimastat on cancer cells.

-

Cell Lines: Hematologic neoplasia cell lines including HL-60, NB-4 (AML models), F36-P (MDS model), and H929 (MM model) are commonly used.[1]

-

Methodology:

-

Cell Culture: Cells are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of Batimastat (e.g., 5 µM and 7.5 µM) for specific time points (e.g., 48 hours).[2]

-

Cell Viability Assay (MTT): Cell viability is assessed using the MTT assay, which measures the metabolic activity of cells.

-

Apoptosis Analysis (Flow Cytometry): To quantify apoptosis, cells are stained with Annexin V (AV) and Propidium Iodide (PI). Flow cytometry is then used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

-

Cell Cycle Analysis: Flow cytometry is also used to analyze cell cycle progression to determine if Batimastat induces cell cycle arrest.[2]

-

In Vivo Tumor Growth and Metastasis Models

-

Objective: To evaluate the effect of Batimastat on primary tumor growth, invasion, and metastasis in a living organism.

-

Animal Models: Athymic nude mice are frequently used for xenograft studies with human cancer cells.[8][12][13]

-

Methodology (Orthotopic Human Colon Cancer Model):

-

Tumor Implantation: Fragments of human colon carcinoma are surgically implanted onto the colon of nude mice.[12]

-

Treatment Protocol: Seven days post-implantation, daily intraperitoneal (i.p.) injections of Batimastat (e.g., 30 mg/kg) or a vehicle control are initiated.[12]

-

Outcome Measurement:

-

Primary Tumor Weight: At the end of the study, the primary tumors are excised and weighed.[12]

-

Metastasis Assessment: The incidence of local invasion and distant metastases (e.g., in the liver, lung, lymph nodes) is determined through histological examination.[12]

-

Survival Analysis: The median survival time of the treated group is compared to the control group.[12]

-

-

-

Methodology (Human Breast Cancer Xenograft Model):

-

Tumor Cell Implantation: Human breast cancer cells (e.g., MDA-MB-435/LCC6) are injected subcutaneously into the mammary fat pad of nude mice.[8]

-

Treatment: Mice are treated with Batimastat (e.g., 50 mg/kg i.p.) or a vehicle.[8]

-

Outcome Measurement: Tumor volume is measured regularly to assess the effect on solid tumor growth.[8] In some studies, Batimastat is administered as an adjuvant therapy after the primary tumor is resected to evaluate its effect on local regrowth and the formation of lung metastases.[13]

-

Clinical Research

Batimastat was one of the first MMP inhibitors to be evaluated in cancer patients.[5] Early-phase clinical trials provided valuable insights into its safety, pharmacokinetics, and preliminary efficacy.

-

Phase I/II Trial in Malignant Ascites: A notable trial investigated the intraperitoneal administration of Batimastat in patients with malignant ascites.[14] The study found that the drug was well-absorbed via this route and was associated with few side effects.[14] A response to the treatment was observed in approximately half of the evaluable patients with advanced malignant disease, suggesting that MMP inhibition was a worthwhile strategy for further investigation.[14]

-

Phase I Trial in Advanced Cancer: Another Phase I trial administered Batimastat intraperitoneally to patients with advanced cancer.[3] This study confirmed that Batimastat is poorly soluble and highlighted that doses as high as 1350 mg/m² had been administered in previous studies without major toxicities.[3]

Despite promising preclinical results, the clinical development of Batimastat and other first-generation broad-spectrum MMP inhibitors was hampered by issues such as musculoskeletal toxicity and a lack of significant survival benefits in later-phase trials for its orally available analogue, marimastat.[15][16]

Conclusion

This compound has been a cornerstone in the development of MMP inhibitors for cancer therapy. Its role as a potent, broad-spectrum inhibitor of MMPs has been clearly established through extensive preclinical research, demonstrating its ability to inhibit tumor growth, invasion, angiogenesis, and metastasis in a variety of cancer models.[6][7][8][13][17] While its clinical journey faced challenges, the foundational research on Batimastat has provided critical insights into the role of MMPs in cancer progression and has paved the way for the development of more selective and better-tolerated MMP inhibitors. The detailed protocols and quantitative data summarized in this guide offer a valuable resource for researchers continuing to explore the therapeutic potential of targeting MMPs in oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The matrix metalloproteinase inhibitor batimastat (BB-94) retards human breast cancer solid tumor growth but not ascites formation in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | MMP | TargetMol [targetmol.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Phase I/II trial of batimastat, a matrix metalloproteinase inhibitor, in patients with malignant ascites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. The matrix metalloproteinase inhibitor batimastat inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Batimastat (BB-94) vs. Batimastat Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of Batimastat (BB-94) and its sodium salt, two potent, broad-spectrum inhibitors of matrix metalloproteinases (MMPs). While both compounds exhibit identical inhibitory activity against a range of MMPs, their key differentiator lies in their physicochemical properties, most notably their solubility. This guide offers a comprehensive overview of their chemical structures, biological activities, and detailed experimental protocols for their use in in vitro and in vivo research. The information is intended to assist researchers in selecting the appropriate compound and designing robust experimental workflows for studies in cancer biology, angiogenesis, and other MMP-mediated pathologies.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is essential in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is implicated in numerous pathological conditions, such as cancer invasion and metastasis, arthritis, and cardiovascular diseases.

Batimastat (BB-94) was one of the first synthetic, broad-spectrum MMP inhibitors to enter clinical trials.[1] Its hydroxamate group chelates the zinc ion in the active site of MMPs, leading to potent inhibition.[2] Despite its efficacy, the therapeutic development of Batimastat has been hampered by its poor aqueous solubility.[3] To address this limitation, the sodium salt of Batimastat was developed, which is reported to have improved solubility and stability in aqueous solutions.[4] This guide provides a detailed technical comparison of these two compounds to aid researchers in their drug development and preclinical studies.

Physicochemical Properties

A direct comparison of the physicochemical properties of Batimastat and its sodium salt is crucial for understanding their handling and formulation for experimental use. The primary distinction between the two is the salt form, which significantly influences their solubility.

| Property | Batimastat (BB-94) | Batimastat Sodium Salt |

| Chemical Formula | C23H31N3O4S2 | C23H30N3NaO4S2 |

| Molecular Weight | 477.64 g/mol [4] | 499.62 g/mol [] |

| CAS Number | 130370-60-4[4] | 130464-84-5[] |

| Appearance | White to tan powder[6] | Solid |

| Aqueous Solubility | Predicted: 0.00173 mg/mL[1] | Higher than Batimastat, but specific quantitative data is not readily available in the public domain. |

| DMSO Solubility | ≥15 mg/mL[6], 50 mg/mL (with sonication)[4], ≥23.88 mg/mL[2], 96 mg/mL[7] | 3.57 mg/mL (with sonication and heating to 60°C)[8] |

Biological Activity

Both Batimastat and its sodium salt are potent, broad-spectrum inhibitors of a wide range of MMPs. The inhibitory activity, as indicated by the half-maximal inhibitory concentration (IC50), is identical for both compounds as the active inhibitory moiety is Batimastat itself.

| Target MMP | IC50 (nM) |

| MMP-1 (Collagenase-1) | 3[4][8] |

| MMP-2 (Gelatinase-A) | 4[4][8] |

| MMP-3 (Stromelysin-1) | 20[4][8] |

| MMP-7 (Matrilysin) | 6[4] |

| MMP-9 (Gelatinase-B) | 4[4][8] |

Signaling Pathways

Batimastat exerts its effects by directly inhibiting the enzymatic activity of MMPs, which are key downstream effectors in various signaling pathways that regulate cell proliferation, migration, invasion, and angiogenesis. The diagram below illustrates the general mechanism of MMP inhibition by Batimastat.

Caption: Mechanism of MMP Inhibition by Batimastat.

Experimental Protocols

In Vitro MMP Inhibition Assay (Fluorometric)

This protocol provides a general framework for determining the inhibitory activity of Batimastat or its sodium salt against a specific MMP using a fluorogenic substrate.

Caption: Workflow for In Vitro MMP Inhibition Assay.

Methodology:

-

Reagent Preparation:

-

Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

-

Reconstitute the active MMP enzyme in the assay buffer to the desired concentration.

-

Dissolve the fluorogenic MMP substrate in DMSO to create a stock solution, then dilute to the working concentration in the assay buffer.

-

Prepare a stock solution of Batimastat or this compound in DMSO.

-

-

Assay Procedure:

-

Perform serial dilutions of the Batimastat/salt stock solution in the assay buffer to obtain a range of concentrations.

-

In a 96-well black microplate, add the following to designated wells:

-

Enzyme Control: Assay buffer.

-

Inhibitor Wells: Diluted Batimastat/salt solutions.

-

Blank Wells: Assay buffer.

-

-

Add the active MMP enzyme solution to the "Enzyme Control" and "Inhibitor Wells". Do not add the enzyme to the "Blank Wells".

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately measure the fluorescence intensity kinetically using a microplate reader (e.g., excitation at 325-340 nm and emission at 393-420 nm, depending on the substrate).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vivo Murine Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of Batimastat or its sodium salt in a subcutaneous tumor xenograft model.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. apexbt.com [apexbt.com]

- 3. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Dissolving Batimastat Sodium Salt for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batimastat (BB-94) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3] Its sodium salt is often used in in vitro studies to investigate the role of MMPs in various biological processes, including cancer cell invasion, migration, and angiogenesis. Proper dissolution and handling of Batimastat sodium salt are critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the solubilization of this compound for cell culture applications, along with relevant technical data and a diagram of its targeted signaling pathway.

Chemical Properties and Solubility

Batimastat is a synthetic, non-peptidic compound with a hydroxamate structure that chelates the zinc ion in the active site of MMPs. The sodium salt form of Batimastat enhances its utility in experimental settings.

Solubility Data:

It is crucial to use a suitable solvent to prepare a stock solution of this compound. Dimethyl sulfoxide (DMSO) is the recommended solvent.[2] The compound is largely insoluble in water and ethanol.[4]

| Parameter | Value | Source |

| Molecular Weight | 499.62 g/mol (Sodium Salt) | --- |

| Solubility in DMSO | ≥ 3.57 mg/mL (7.15 mM) with warming | MedChemExpress |

| Storage of Powder | -20°C for up to 3 years | TargetMol |

| Storage of Stock Solution | -80°C for up to 2 years; -20°C for up to 1 year | MedchemExpress |

Note: It is highly recommended to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of Batimastat.[2]

Experimental Protocols

I. Preparation of this compound Stock Solution (10 mM)

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or heating block (optional)

Procedure:

-

Aliquoting the Powder: Before opening, briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

-

Calculating the Required Mass: To prepare a 10 mM stock solution, calculate the required amount of DMSO. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.996 mg of this compound (Molecular Weight: 499.62 g/mol ).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial of this compound.

-

Mixing: Vortex the solution thoroughly to facilitate dissolution.

-

Warming (Optional): If the compound does not fully dissolve, gentle warming to 37°C or 60-70°C can aid in solubilization.[3] Use a water bath or heating block and vortex intermittently.

-

Sterilization: The DMSO stock solution is considered sterile. No further filtration is required.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

II. Preparation of Working Solutions in Cell Culture Medium

Important Considerations:

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, while some are sensitive to concentrations as low as 0.1%.[5][6][7] It is recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.

-

Precipitation: Directly diluting a high-concentration DMSO stock into an aqueous cell culture medium can sometimes cause the compound to precipitate. To avoid this, a serial dilution approach is recommended.

Procedure:

-

Thawing the Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium to get a 100 µM intermediate solution. Mix gently by pipetting.

-

Final Dilution: Add the desired volume of the intermediate solution (or the stock solution for higher final concentrations) to your cell culture plates containing cells and medium to achieve the final working concentration.

-

Vehicle Control: In parallel, prepare a vehicle control by adding the same final concentration of DMSO (without Batimastat) to a separate set of cells.

Example Dilution for a Final Concentration of 10 µM:

-

Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. The final DMSO concentration will be 0.1%.

III. In Vitro Assay Considerations

The effective concentration of Batimastat can vary depending on the cell line, assay type, and experimental duration.

| Application | Cell Line(s) | Working Concentration Range | Source |

| MMP Inhibition (IC50) | Various | 3 nM - 20 nM | Selleck Chemicals[2] |

| Cell Viability/Cytotoxicity | HL-60, NB-4, F36-P, H929 | 1 µM - 10 µM | IJMS[8] |

| Inhibition of Cell Invasion | MDA-MB-435 | 0.1 µM - 10 µM | PubMed |

| General In Vitro Assays | Hippocampal neurons | 0.1 µM - 1 µM | Tocris Bioscience[1] |

Mechanism of Action and Signaling Pathway

Batimastat functions as a broad-spectrum MMP inhibitor. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). By inhibiting MMPs, Batimastat can prevent the breakdown of the ECM, a critical step in tumor invasion and metastasis. Furthermore, MMPs can process and activate various signaling molecules, and their inhibition by Batimastat can indirectly affect downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and migration.

Caption: Batimastat inhibits MMPs, blocking ECM degradation and related signaling.

Experimental Workflow

The following diagram illustrates a general workflow for utilizing this compound in a cell-based assay.

Caption: Workflow for using Batimastat in cell culture experiments.

References

- 1. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. lifetein.com [lifetein.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Batimastat Sodium Salt In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays using Batimastat sodium salt, a potent, broad-spectrum matrix metalloproteinase (MMP) inhibitor. The following sections offer guidance on cell viability assays and gelatin zymography to assess the efficacy of Batimastat in various cellular contexts.

Introduction

Batimastat (also known as BB-94) is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[4] Their activity is crucial in physiological processes such as tissue remodeling, as well as in pathological conditions including cancer cell invasion and metastasis.[4] Batimastat acts by chelating the zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity.[3] These protocols detail the in vitro evaluation of Batimastat's cytostatic, cytotoxic, and MMP-inhibitory effects.

Data Presentation

Batimastat Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) of Batimastat against various MMPs is summarized below.

| MMP Target | IC50 (nM) |

| MMP-1 (Collagenase-1) | 3[1][2] |

| MMP-2 (Gelatinase-A) | 4[1][2] |

| MMP-3 (Stromelysin-1) | 20[1][2] |

| MMP-7 (Matrilysin) | 6[1][2] |

| MMP-8 (Collagenase-2) | 10[1][5] |

| MMP-9 (Gelatinase-B) | 4[1][2] |

In Vitro Cytotoxicity of Batimastat in Hematological Cancer Cell Lines

The following table presents the IC50 values of Batimastat in different human hematological cancer cell lines after 48 hours of a single administration.[6]

| Cell Line | Cancer Type | IC50 (µM) |

| NB-4 | Acute Myeloid Leukemia (AML) | 7.9 ± 1.6 |

| HL-60 | Acute Myeloid Leukemia (AML) | 9.8 ± 3.9 |

| F36-P | Myelodysplastic Neoplasm (MDS) | 12.1 ± 1.2 |

| H929 | Multiple Myeloma (MM) | 18.0 ± 1.6 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Batimastat on the viability of adherent or suspension cells using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

MTT solvent (e.g., acidified isopropanol or DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

For suspension cells, seed cells at a density of 20,000-50,000 cells/well.

-

-

Batimastat Treatment:

-

Prepare a stock solution of Batimastat in DMSO. Further dilute the stock solution in a serum-free medium to achieve the desired final concentrations (e.g., ranging from 1 to 10 µM).[6] A vehicle control (DMSO) should be included.

-

Remove the culture medium from the wells (for adherent cells) and add 100 µL of the medium containing different concentrations of Batimastat.

-

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[6]

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

-

Formazan Solubilization:

-

For adherent cells, carefully remove the medium.

-

For suspension cells, centrifuge the plate and then remove the supernatant.

-

Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is used to detect the gelatinolytic activity of MMP-2 and MMP-9 in conditioned media from cell cultures treated with Batimastat.[6][7]

Materials:

-

Conditioned cell culture media

-

10% SDS-PAGE gels containing 0.1% (w/v) gelatin[6]

-

Tris-Glycine SDS running buffer

-

Sample buffer (non-reducing)

-

Renaturation buffer (e.g., 50 mM Tris-HCl pH 7.6, 5 mM CaCl2, 150 mM NaCl, 0.25% (v/v) Triton X-100)[6]

-

Incubation (Digestion) buffer (e.g., 50 mM Tris-HCl pH 7.6, 5 mM CaCl2, 150 mM NaCl, 0.1% (v/v) Triton X-100)[6]

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Protocol:

-

Sample Preparation:

-

Electrophoresis: Load the samples onto a 10% SDS-PAGE gel containing 0.1% gelatin. Run the gel at 4°C.[8]

-

Renaturation: After electrophoresis, wash the gel twice for 30 minutes each with renaturation buffer to remove SDS and allow the enzymes to renature.[6]

-

Incubation: Incubate the gel in the digestion buffer at 37°C for 18-36 hours.[6][7]

-

Staining and Destaining:

-

Analysis: The intensity of the clear bands can be quantified using densitometry software. A decrease in band intensity in Batimastat-treated samples compared to the control indicates inhibition of MMP activity.

Visualizations

Caption: Mechanism of Batimastat inhibition of MMP-mediated ECM degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. Batimastat (BB-94) (DMSO solution), Matrix metalloprotease (MMP) inhibitor (CAS 130370-60-4) | Abcam [abcam.com]

- 5. This compound | MMP | TargetMol [targetmol.com]

- 6. Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.upenn.edu [med.upenn.edu]

Application Notes and Protocols: Preparing Batimastat Sodium Salt Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Abstract: Batimastat is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), playing a crucial role in research related to cancer biology, angiogenesis, and tissue remodeling.[1] Proper preparation and storage of Batimastat stock solutions are critical for ensuring experimental reproducibility and accuracy. These application notes provide a detailed protocol for preparing a stock solution of Batimastat sodium salt using dimethyl sulfoxide (DMSO), along with essential data on its chemical properties, mechanism of action, and handling procedures.

Quantitative Data Summary

The following table summarizes the key quantitative properties of Batimastat and its sodium salt.

| Parameter | Value | Source(s) |

| Compound Name | This compound | [2] |

| Synonyms | BB-94 Sodium Salt | [2] |

| Molecular Weight | 499.62 g/mol | [2] |

| Chemical Formula | C₂₃H₃₀N₃NaO₄S₂ | [2] |

| CAS Number | 130464-84-5 | [2] |

| Appearance | White to off-white solid | [2] |

| Solubility in DMSO | 3.57 mg/mL (7.15 mM). Ultrasonic and warming to 60°C may be required. | [2] |

| IC₅₀ Values | MMP-1 (3 nM), MMP-2 (4 nM), MMP-9 (4 nM), MMP-7 (6 nM), MMP-3 (20 nM) | [1][2] |

| Storage (Powder) | 4°C (sealed, away from moisture) or -20°C for up to 3 years. | [2][3] |

| Storage (Stock Solution) | -80°C for 6 months to 1 year; -20°C for 1 month. Avoid repeated freeze-thaw cycles. | [2] |

Note: Batimastat (non-salt form, CAS: 130370-60-4) has a molecular weight of 477.64 g/mol and higher reported solubility in DMSO of up to 96 mg/mL (200.98 mM).[1] It is crucial to use the correct molecular weight for your specific compound.

Mechanism of Action and Signaling

Batimastat is a synthetic, low-molecular-weight inhibitor of matrix metalloproteinases (MMPs).[4] Its structure contains a hydroxamate moiety that chelates the zinc ion within the catalytic domain of MMPs, effectively blocking their enzymatic activity.[5] MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM).[6] By inhibiting MMPs, Batimastat prevents ECM degradation, which in turn can inhibit tumor invasion, metastasis, and angiogenesis.[6][7] The activity of MMPs is linked to the activation of signaling pathways such as MAPK/ERK and PI3K/AKT, which regulate cell proliferation and apoptosis.[4] Batimastat's inhibition of MMPs can therefore indirectly influence these critical cellular processes.[4]

Caption: Batimastat inhibits MMPs, blocking pathways that promote cancer progression.

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile, amber, or foil-wrapped microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Pipettors and sterile, filtered pipette tips

-

Vortex mixer

-

Ultrasonic bath (optional, recommended)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Safety Precautions

-

Batimastat is a potent pharmaceutical agent. Handle with care in a well-ventilated area or chemical fume hood.[8]

-

Wear appropriate PPE, including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.[8][9]

-

DMSO is a combustible liquid and can facilitate the absorption of chemicals through the skin. Handle with caution.

-

Refer to the Safety Data Sheet (SDS) for complete safety and handling information before starting.[8][9]

Protocol for Preparing a 5 mM Stock Solution

This protocol provides instructions for preparing 1 mL of a 5 mM this compound stock solution. Adjust volumes as needed.

1. Calculation:

-

Molecular Weight (MW): 499.62 g/mol

-

Desired Concentration (C): 5 mM = 0.005 mol/L

-

Desired Volume (V): 1 mL = 0.001 L

-

Calculate Mass (m): m = C x V x MW

-

Mass to weigh: 0.005 mol/L x 0.001 L x 499.62 g/mol = 0.002498 g = 2.50 mg

2. Weighing the Compound:

-

Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

-

Tare a sterile microcentrifuge tube on the analytical balance.

-

Carefully weigh 2.50 mg of the powder directly into the tared tube.

3. Dissolution:

-

Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the this compound.

-

Close the cap tightly and vortex the solution for 1-2 minutes.

-

Visually inspect for any undissolved particles. If particles remain, sonicate the tube in an ultrasonic water bath for 5-10 minutes.[2][5] Gentle warming (up to 60°C) can also aid dissolution but should be done cautiously.[2]

-

Ensure the solution is clear and homogenous before proceeding.

4. Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber, or foil-wrapped microcentrifuge tubes.[2][10]

-

Clearly label each aliquot with the compound name, concentration, date, and your initials.

-

Store the aliquots at -80°C for long-term storage (up to 1 year).[2][3] For short-term storage, -20°C for up to one month is acceptable.[2]

Application Workflow

The following diagram illustrates the general workflow from stock solution preparation to its application in cell-based assays.

Caption: Workflow for preparing and using this compound stock solution.

Notes on Handling and Use

-

Hygroscopicity: DMSO is hygroscopic. Moisture can reduce the solubility of Batimastat.[1] Always use fresh, anhydrous DMSO from a newly opened bottle or a properly stored container.

-

Aqueous Solubility: Batimastat has very poor solubility in aqueous solutions and may precipitate when the DMSO stock is diluted into cell culture media or buffer.[11] It is recommended to add the diluted working solution to the final volume quickly and mix thoroughly. For in vivo preparations, co-solvents like PEG300 and Tween 80 may be required to maintain solubility.[1][12]

-

Freeze-Thaw Cycles: Avoid repeated freezing and thawing of the stock solution, as this can lead to degradation of the compound and affect its activity.[2][10] Aliquoting is essential for maintaining the integrity of the stock.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | MMP | TargetMol [targetmol.com]

- 4. mdpi.com [mdpi.com]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Batimastat(BB-94)|130370-60-4|MSDS [dcchemicals.com]

- 10. Batimastat InSolution, ≥97%, 25 mM in DMSO | 130370-60-4 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Batimastat sodium salt solubility issues in aqueous solutions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Batimastat sodium salt, focusing on common solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

Batimastat is a potent, broad-spectrum matrix metalloproteinase (MMP) inhibitor.[1][2][3][] As the free acid, Batimastat is practically insoluble in water, with a predicted very low water solubility.[5] The sodium salt form is utilized to enhance aqueous solubility. However, researchers frequently encounter challenges with precipitation when preparing aqueous solutions, particularly when diluting stock solutions made in organic solvents like DMSO.[1] This can impact the accuracy and reproducibility of experimental results.

Q2: What is the predicted pKa of Batimastat and how does it influence the solubility of its sodium salt?

The strongest acidic pKa of Batimastat is predicted to be 8.86.[5] This is likely associated with the hydroxamic acid group, which is deprotonated to form the sodium salt. The pH of the aqueous solution plays a critical role in the solubility of this compound. At a pH below the pKa, the sodium salt can convert back to the less soluble free acid form, leading to precipitation. Therefore, maintaining a sufficiently high pH is crucial for keeping the compound in solution.

Q3: Can I dissolve this compound directly in water or buffer?

While the sodium salt is more water-soluble than the free acid, direct dissolution in aqueous media can be challenging and may result in incomplete dissolution or the formation of a suspension. For consistent and reliable results, it is generally recommended to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute this stock into the aqueous experimental medium.

Q4: How should I store this compound powder and its stock solutions?

-

Powder: The solid powder should be stored at -20°C for long-term stability (up to 3 years).[2]

-

In solvent: Stock solutions should be stored at -80°C for up to 1 year.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Issue: Precipitation occurs when diluting a DMSO stock solution of this compound into an aqueous buffer or cell culture medium.

This is the most common issue encountered by researchers. The precipitation is typically due to the poor aqueous solubility of the free acid form of Batimastat, which can form when the pH of the final solution is not optimal or when the concentration exceeds its solubility limit in the mixed solvent system.

Troubleshooting Workflow

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Explanations and Recommendations

-

pH Adjustment:

-

Problem: Batimastat has a predicted acidic pKa of 8.86.[5] In neutral or acidic aqueous solutions, the sodium salt can be protonated to form the poorly soluble free acid, causing it to precipitate out of solution.

-

Solution: Ensure the pH of your final aqueous solution is slightly basic (e.g., pH 8.0-9.0). This can be achieved by using a buffer system in this pH range. Add the this compound stock solution to the buffered aqueous medium while vortexing to ensure rapid and uniform mixing.

-

-

Use of Co-solvents:

-

Problem: The aqueous solubility of this compound may be low, even at an optimal pH, especially at higher concentrations required for some experiments.

-

Solution: For in vivo studies, co-solvent systems are commonly used. These formulations help to keep the compound in solution upon administration. For in vitro studies, while high concentrations of co-solvents can be toxic to cells, a small, optimized amount might be necessary. Always run a vehicle control to account for any effects of the co-solvents.

-

-

Final Concentration:

-

Problem: The desired final concentration of this compound may exceed its solubility limit in the final aqueous medium, even with pH and co-solvent optimization.

-

Solution: If precipitation persists, try reducing the final concentration. It may be necessary to perform a preliminary experiment to determine the maximum achievable concentration in your specific aqueous system without precipitation.

-

-

Reagent Quality:

-

Problem: The quality of the solvents can impact solubility. DMSO is hygroscopic and absorbed water can affect its solvating power.

-

Solution: Use high-purity, anhydrous DMSO to prepare your stock solution. Ensure your aqueous buffers and media are properly prepared and filtered.

-

Data Presentation

Table 1: Solubility of Batimastat and its Sodium Salt in Different Solvents

| Compound | Solvent | Solubility | Notes |

| Batimastat | Water | Predicted: 0.00173 mg/mL[5] | Practically insoluble. |

| Batimastat | DMSO | Soluble to 100 mM (47.76 mg/mL)[3] | Common solvent for stock solutions. |

| This compound | DMSO | 3.57 mg/mL (with sonication and warming to 60°C) | Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO. |

| This compound | Aqueous Media | Limited, pH-dependent | Prone to precipitation, especially upon dilution of DMSO stock. |

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be used for subsequent dilutions into aqueous media for in vitro experiments.

Caption: Workflow for preparing a DMSO stock solution.

Methodology:

-

Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution vigorously. If necessary, sonicate the vial in a water bath to aid dissolution.

-

For difficult-to-dissolve batches, gentle warming (up to 60°C) can be applied.

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

-

Store the aliquots at -80°C to maintain stability.

Protocol 2: Preparation of a Co-solvent Formulation for In Vivo Use

This protocol provides an example of a co-solvent formulation suitable for intraperitoneal (i.p.) injection in animal models. Note: This formulation should be prepared fresh before each use.

Methodology:

-

Prepare a stock solution of Batimastat in DMSO (e.g., 25 mg/mL).

-

In a sterile tube, add 100 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

-

Add 50 µL of Tween-80 and mix again until the solution is clear.

-

Add 450 µL of saline (0.9% NaCl) to bring the total volume to 1 mL. Mix thoroughly.

-

This will result in a 2.5 mg/mL suspended solution. Use sonication if necessary to ensure a uniform suspension before administration.

Vehicle Control: Prepare a vehicle control solution containing the same concentrations of DMSO, PEG300, Tween-80, and saline, but without Batimastat.

Signaling Pathway Context

Batimastat functions by inhibiting matrix metalloproteinases (MMPs), which are key enzymes involved in the degradation of the extracellular matrix (ECM). This process is crucial in physiological and pathological conditions such as tissue remodeling, angiogenesis, and cancer metastasis.

Caption: Simplified signaling pathway showing Batimastat's mechanism of action.

References

Technical Support Center: Optimizing Batimastat Sodium Salt for Cell-Based Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Batimastat sodium salt in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as BB-94) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3] Its primary mechanism of action involves binding to the zinc ion within the active site of MMPs, thereby competitively and reversibly inhibiting their enzymatic activity.[4][5] This inhibition prevents the degradation of extracellular matrix (ECM) components, a process crucial in cancer cell invasion, metastasis, and angiogenesis.[4][6][7]

Q2: Which specific MMPs are inhibited by this compound?

Batimastat exhibits potent inhibitory activity against a range of MMPs. For a summary of its inhibitory concentrations (IC50), please refer to the table below.

Q3: What are the common applications of this compound in cell-based assays?

This compound is widely used in in vitro studies to investigate the role of MMPs in various cellular processes, including:

-

Cancer cell invasion and migration assays

-

Angiogenesis assays (e.g., tube formation assays)

-

Studies on signaling pathways regulated by MMP activity, such as the MAPK and PI3K pathways.[1][10]

Q4: How should I prepare a stock solution of this compound?

This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and store it at -20°C or -80°C.[11]

Troubleshooting Guide

Issue 1: Precipitation of this compound in cell culture media.

Cause: this compound has poor aqueous solubility and can precipitate when a concentrated DMSO stock solution is diluted into aqueous cell culture media.[12] This can be exacerbated by temperature shifts and interactions with media components.[13][14]

Solutions:

-

Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible (ideally ≤ 0.1%) to minimize solvent-induced toxicity and precipitation.

-

Pre-warm Media: Warm the cell culture media to 37°C before adding the Batimastat stock solution.

-

Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform a stepwise dilution. First, dilute the stock in a smaller volume of pre-warmed serum-free media, vortex gently, and then add this intermediate dilution to the final culture volume.

-

Increase Serum Concentration (if applicable): For some cell lines, a temporary increase in the serum concentration in the media can help to stabilize the compound and prevent precipitation.

-

Sonication: If precipitation persists, brief sonication of the final solution can sometimes help to redissolve the compound. However, this should be done cautiously to avoid degradation.

Issue 2: Determining the optimal working concentration of this compound.

Challenge: The optimal concentration of Batimastat can vary significantly depending on the cell line, the specific assay, and the expression levels of target MMPs.

Recommended Workflow:

Caption: Workflow for determining the optimal concentration of Batimastat.

Issue 3: High background or inconsistent results in functional assays.

Cause: This can be due to off-target effects, cytotoxicity at the concentration used, or issues with the assay itself.

Solutions:

-

Confirm Target MMP Expression: Before starting, confirm that your cell line expresses the MMPs of interest at the protein level (e.g., via Western blot or zymography).

-

Include Proper Controls:

-

Vehicle Control: Treat cells with the same concentration of DMSO used in the highest Batimastat treatment group.

-

Untreated Control: Cells cultured in media alone.

-

Positive Control: If available, a known inhibitor of the pathway or process you are studying.

-

-

Optimize Assay Conditions: Ensure that other assay parameters, such as cell seeding density and incubation times, are optimized.

Data Presentation

Table 1: Inhibitory Potency and Cellular Effects of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 vs. MMP-1 | 3 nM | Enzyme Assay | [1][2] |

| IC50 vs. MMP-2 | 4 nM | Enzyme Assay | [1][2] |

| IC50 vs. MMP-3 | 20 nM | Enzyme Assay | [1][2] |

| IC50 vs. MMP-7 | 6 nM | Enzyme Assay | [1][2] |

| IC50 vs. MMP-9 | 4 nM | Enzyme Assay | [1][2] |

| IC50 (Cell Viability) | 7.9 ± 1.6 µM | NB-4 (AML) | [9] |

| IC50 (Cell Viability) | 9.8 ± 3.9 µM | HL-60 (AML) | [9] |

| IC50 (Cell Viability) | 12.1 ± 1.2 µM | F36-P (MDS) | [9] |

| IC50 (Cell Viability) | 18.0 ± 1.6 µM | H929 (MM) | [9] |

| Effective Concentration | 1.25 - 5 µM | CD18 and MiaPaCa2 (Pancreatic Cancer) | [8] |

| Effective Concentration | 0.1 - 10 µM | MDA-MB-435 (Breast Cancer) | [4] |

Experimental Protocols

Protocol 1: Determining Cell Viability using the MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of this compound.[2][15][16]

Materials:

-

This compound

-

DMSO

-

96-well cell culture plates

-

Appropriate cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the Batimastat dilutions. Include vehicle controls (medium with DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.

Signaling Pathway

Batimastat's inhibition of MMPs can impact downstream signaling pathways that are crucial for cell survival and proliferation, such as the MAPK/ERK and PI3K/AKT pathways.[1][10][17]

Caption: Batimastat inhibits MMPs, leading to reduced ECM degradation and growth factor release, which in turn can modulate downstream PI3K/AKT and MAPK/ERK signaling pathways involved in cell proliferation and survival.

References

- 1. Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Effect of matrix metalloproteinase inhibitor batimastat on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of PI3K and MAPK pathways along with KIT inhibitors as a strategy to overcome drug resistance in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. mdpi.com [mdpi.com]

Effect of serum on Batimastat sodium salt activity in culture

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Batimastat sodium salt in cell culture, with a specific focus on the influence of serum on its activity. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

Batimastat (also known as BB-94) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3][4] It functions as an antimetastatic and anti-angiogenic agent by mimicking natural MMP inhibitor peptides.[5] Batimastat binds to the zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity and preventing the degradation of the extracellular matrix.[6] This inhibition can impact tumor growth, invasion, and angiogenesis.[5][7][8]

Q2: How does the presence of serum in cell culture media affect the activity of Batimastat?

Serum contains a complex mixture of proteins, including albumin, growth factors, and endogenous MMPs and their tissue inhibitors (TIMPs). These components can influence the apparent activity of Batimastat in several ways:

-

Protein Binding: Batimastat may bind to serum proteins, particularly albumin. This binding is reversible, and only the unbound (free) fraction of the inhibitor is available to interact with and inhibit MMPs. Consequently, the presence of serum can reduce the effective concentration of Batimastat, potentially leading to a higher apparent IC50 value.

-

Presence of Endogenous MMPs and TIMPs: Serum itself contains active MMPs and TIMPs, which can interfere with assays measuring MMP activity. This can lead to higher background activity or mask the inhibitory effect of Batimastat.

-

Cellular Responses: Serum components can induce signaling pathways in cultured cells that may alter the expression and secretion of MMPs, thereby complicating the interpretation of Batimastat's effects.

Q3: What are the reported IC50 values for Batimastat?

The half-maximal inhibitory concentration (IC50) of Batimastat varies depending on the specific MMP being targeted and the assay conditions. In cell-free enzymatic assays, Batimastat exhibits low nanomolar potency against several MMPs.

| MMP Target | IC50 (nM) |

| MMP-1 | 3[1][2][3] |

| MMP-2 | 4[1][2][3] |

| MMP-3 | 20[1][2][3] |

| MMP-7 | 6[1][2] |

| MMP-9 | 4[1][2][3] |

In cell-based assays, the effective concentration of Batimastat can be significantly higher due to factors like cell permeability and protein binding in the culture medium. For instance, in cell viability assays with hematological tumor cell lines cultured in media containing 10% or 20% fetal bovine serum (FBS), the IC50 values were in the micromolar range.[5]

| Cell Line (Hematological Tumor) | Culture Condition | IC50 (µM) |

| NB-4 | 10% FBS | 7.9 ± 1.6[5] |

| HL-60 | 10% FBS | 9.8 ± 3.9[5] |

| F36-P | 20% FBS | 12.1 ± 1.2[5] |

| H929 | 20% FBS | 18.0 ± 1.6[5] |

Troubleshooting Guides

This section provides guidance on common issues encountered when assessing Batimastat activity in the presence of serum.

Issue 1: High variability or inconsistent results in MMP activity assays.

Possible Cause: Interference from serum components.

Troubleshooting Steps:

-

Serum-Free Conditions: Whenever possible, conduct MMP activity assays in serum-free media. This minimizes the interference from endogenous MMPs and TIMPs present in serum.

-

Wash Cells Thoroughly: Before adding serum-free media for conditioning, wash the cell cultures extensively with phosphate-buffered saline (PBS) to remove any residual serum.

-

Control for Serum Effects: If the experimental design requires the presence of serum, include appropriate controls:

-

Vehicle Control (with serum): Cells treated with the vehicle used to dissolve Batimastat in the presence of serum.

-

Serum-Only Control: Medium containing serum but without cells to measure baseline MMP activity in the serum itself.

-

-

Use a Specific MMP Activity Assay: Employ assay kits that use a specific substrate for the MMP of interest to minimize cross-reactivity with other proteases in the serum.

Issue 2: Higher than expected IC50 value for Batimastat.

Possible Cause: Protein binding of Batimastat to serum components, reducing its free and active concentration.

Troubleshooting Steps:

-

Increase Batimastat Concentration: Based on initial results, a dose-response curve with a higher concentration range of Batimastat may be necessary to achieve complete inhibition in the presence of serum.

-

Compare with Serum-Free Conditions: Perform a parallel experiment in serum-free conditions to determine the baseline IC50. A significant shift in the IC50 in the presence of serum would indicate a strong effect of serum components.

Issue 3: Difficulty in detecting MMP activity in zymography when using serum-containing conditioned media.

Possible Cause: High background from endogenous MMPs in the serum, or presence of TIMPs inhibiting the activity.

Troubleshooting Steps:

-

Switch to Serum-Free Media: The most effective solution is to collect conditioned media from cells cultured in serum-free medium.[9]

-

Optimize Collection Time: Determine the optimal time for collecting conditioned media to maximize the concentration of cell-secreted MMPs.

-

Concentrate the Conditioned Media: If the MMP of interest is expressed at low levels, concentrate the serum-free conditioned media before running the zymography.[9]

-

Include Proper Controls:

-

Positive Control: Recombinant active MMP to ensure the zymography protocol is working.

-

Negative Control: Serum-free media that has not been in contact with cells.

-

Inhibitor Control: A sample of conditioned media treated with a known MMP inhibitor (like EDTA or a specific inhibitor for the MMP of interest) to confirm the identity of the lytic bands.

-

Experimental Protocols

Protocol 1: General MMP Activity Assay in Serum-Free vs. Serum-Containing Conditions

-

Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and grow in their standard serum-containing medium.

-

Serum Starvation (for serum-free condition): Once cells reach the desired confluency, aspirate the serum-containing medium, wash the cells twice with sterile PBS, and add serum-free medium.

-

Treatment: Prepare a serial dilution of this compound. Add the different concentrations of Batimastat to the wells (both serum-free and serum-containing). Include a vehicle control for each condition.

-

Incubation: Incubate the plate for a predetermined period to allow for MMP secretion and inhibition.

-

Sample Collection: Collect the conditioned media from each well.

-

MMP Activity Measurement: Use a commercially available fluorometric or colorimetric MMP activity assay kit. Follow the manufacturer's instructions. Briefly, this usually involves adding the conditioned media to a reaction buffer containing a specific MMP substrate.

-